REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=[N:5][OH:6])[NH2:4].C(Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][CH:9]=1.[C:15]1(C)C=CC=CC=1>C(OCC)(=O)C>[Cl:1][CH2:2][C:3]1[N:4]=[C:15]([C:9]2[CH:8]=[CH:13][CH:12]=[CH:11][N:10]=2)[O:6][N:5]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClCC(N)=NO
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
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C(C1=CN=CC=C1)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with aqueous saturated sodium bicarbonate solution (2×25)
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Type
|
CUSTOM
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Details
|
Organic layer was evaporated under vacuum
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Type
|
CUSTOM
|
Details
|
to yield the crude product
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Type
|
CUSTOM
|
Details
|
The crude product was purified
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Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NOC(=N1)C1=NC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |